1-Oleoyl-2-acetylglycerol

Description

Historical Context of Diacylglycerol Research and the Role of 1-Oleoyl-2-acetyl-sn-glycerol as an Analog

The study of diacylglycerols (DAGs) gained significant momentum with the discovery of their role as second messengers in cellular signal transduction. A pivotal moment in this field was the elucidation of the protein kinase C (PKC) pathway, where it was found that DAGs, produced from the hydrolysis of inositol (B14025) phospholipids (B1166683), act as endogenous activators of PKC. nih.govcaymanchem.com This discovery opened up new avenues for understanding how extracellular signals are translated into intracellular responses.

However, the inherent lipophilic nature and rapid metabolism of naturally occurring DAGs presented challenges for researchers seeking to study their effects in detail. This led to the development of synthetic, cell-permeable analogs that could mimic the actions of endogenous DAGs but with greater stability and ease of use in experimental settings. 1-Oleoyl-2-acetyl-sn-glycerol (OAG) emerged as a prominent and widely used analog for this purpose. nih.gov Its structure, featuring an oleoyl (B10858665) group at the sn-1 position and an acetyl group at the sn-2 position, allows it to effectively permeate cell membranes and activate PKC. broadpharm.comnih.gov

The development and adoption of OAG provided researchers with a crucial tool to dissect the intricate mechanisms of PKC activation and its downstream consequences. vwr.com It allowed for controlled and sustained activation of the PKC pathway, enabling a more precise investigation of its role in various physiological processes. nih.gov

Significance of 1-Oleoyl-2-acetyl-sn-glycerol as a Research Tool in Cell Signaling

1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog that has become an indispensable tool in the study of cell signaling. medchemexpress.comscientificlabs.co.uk Its primary significance lies in its ability to potently and selectively activate protein kinase C (PKC), a key enzyme in many signal transduction pathways. broadpharm.comvwr.com This activation of PKC by OAG has been demonstrated in various cell types, including platelets, where it leads to the phosphorylation of a 40 kDa protein. caymanchem.com

The utility of OAG as a research tool extends to its use in investigating a wide range of cellular processes. It has been employed to study secretion and aggregation in blood platelets, the formation of actin nucleation sites, and the phosphorylation of other proteins. vwr.comclinisciences.com For instance, research has shown that OAG can stimulate the generation of superoxide (B77818) in human neutrophils, a process that is independent of extracellular calcium. nih.gov This finding highlights the involvement of PKC in the activation of the neutrophil respiratory burst. nih.gov

Furthermore, OAG has been instrumental in elucidating the complex interplay between different signaling molecules. Studies have shown that OAG can induce an increase in the formation of phosphatidylinositol 4-phosphate in platelets, suggesting a metabolic link between DAG and inositol lipid turnover. nih.gov It has also been used to investigate the regulation of ion channels and calcium signaling. For example, OAG has been shown to inhibit certain types of calcium currents in pituitary cells and to modulate NADPH oxidase (NOX2) activity in neutrophil-like cells through PKC- and PI3K-dependent pathways. moleculardepot.comnih.gov The compound's ability to deplete endoplasmic reticulum calcium stores and engage the PLC/InsP3 signaling pathway has also been documented. researchgate.net These diverse applications underscore the importance of OAG as a versatile molecular tool for dissecting the intricate network of cellular signaling. moleculardepot.compubcompare.ai

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H42O5 | caymanchem.comclinisciences.com |

| Molecular Weight | 398.57 g/mol | clinisciences.com |

| Appearance | Clear colorless to light beige oil | clinisciences.com |

| Purity | ≥95% | caymanchem.comclinisciences.com |

| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | clinisciences.com |

| Area of Research | Specific Application | Key Findings | Source |

|---|---|---|---|

| Platelet Activation | Stimulation of secretion and aggregation | Activates PKC, leading to phosphorylation of a 40 kDa protein. | caymanchem.comvwr.comclinisciences.com |

| Neutrophil Function | Induction of superoxide production | Stimulates superoxide generation independently of extracellular calcium. | nih.gov |

| Inositol Lipid Metabolism | Investigation of metabolic pathways | Stimulates the formation of phosphatidylinositol 4-phosphate. | nih.gov |

| Ion Channel Regulation | Modulation of calcium currents | Inhibits two types of calcium currents in GH3 pituitary cells. | moleculardepot.com |

| Enzyme Activation | Activation of NADPH oxidase (NOX2) | Induces NOX2 activity through PKC- and PI3K-dependent pathways. | nih.gov |

| Calcium Signaling | Modulation of intracellular calcium | Depletes endoplasmic reticulum Ca2+ stores and recruits the PLC/InsP3 signaling pathway. | researchgate.net |

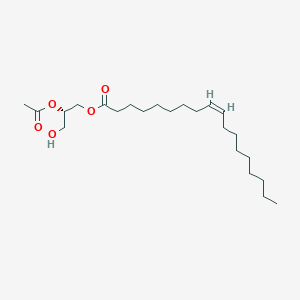

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCCMJTPHCGMS-YRBAHSOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86390-77-4 | |

| Record name | 1-Oleoyl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanisms of Action and Molecular Interactions of 1 Oleoyl 2 Acetyl Sn Glycerol in Cellular Signaling

Activation of Protein Kinase C (PKC) Isoforms by 1-Oleoyl-2-acetyl-sn-glycerol

As a DAG analog, one of the primary mechanisms of action for OAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes. medchemexpress.comvwr.com OAG activates conventional (Ca²⁺-dependent) and novel (Ca²⁺-independent) PKC isoforms. merckmillipore.comresearchgate.netsigmaaldrich.com The activation process typically involves the recruitment of PKC from the cytosol to the cell membrane, where OAG, in conjunction with phospholipids (B1166683) like phosphatidylserine, facilitates a conformational change that renders the kinase active. researchgate.net

OAG has been demonstrated to activate various PKC isoforms, leading to a wide range of downstream cellular responses. It is known to be a potent activator of Ca²⁺-dependent PKC isoforms. merckmillipore.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com For instance, in neuronal cells, OAG mimics the effects of angiotensin II by inhibiting delayed rectifier K⁺ currents, a process that is specifically abolished by antisense oligodeoxynucleotides against PKC-α, indicating the involvement of this particular isoform. physiology.org In pig oocytes, the specific activation of calcium-dependent PKCs by OAG alone was not sufficient to suppress fragmentation during aging, but when combined with an activator for calcium-independent PKCs, fragmentation was significantly suppressed. researchgate.net

The downstream consequences of OAG-induced PKC activation are diverse and cell-type specific. In human platelets, OAG triggers PKC activation, which in turn stimulates secretion, aggregation, and the phosphorylation of a 40 kDa protein. caymanchem.comvwr.comsigmaaldrich.com In neutrophils, OAG can induce the production of superoxide (B77818), a key component of the oxidative burst. medchemexpress.commedchemexpress.com Furthermore, OAG has been shown to stimulate insulin (B600854) release from pancreatic islet cells and to regulate the expression of the Fas receptor (CD95/APO-1) in T cells, influencing apoptosis. aai.orgnih.gov

| PKC Isoform Group | Specific Isoform Implicated | Cell Type/System | Downstream Effect | Reference |

|---|---|---|---|---|

| Ca²⁺-dependent (conventional) | PKC-α | Rat Hypothalamic/Brain Stem Neurons | Inhibition of delayed rectifier K⁺ current (Kv) | physiology.org |

| Ca²⁺-dependent (conventional) | Not specified | Human Platelets | Stimulation of secretion and aggregation | vwr.comsigmaaldrich.com |

| Ca²⁺-dependent (conventional) | Not specified | Human Neutrophils | Induction of superoxide production | medchemexpress.commedchemexpress.com |

| Ca²⁺-dependent (conventional) | Not specified | Rat Pancreatic Islets | Stimulation of insulin release | nih.gov |

| General PKC | Not specified | Murine T Cell Hybridoma | Induction of Fas (CD95/APO-1) expression | aai.org |

| General PKC | Not specified | Neutrophil-like HL-60 cells | Activation of NADPH oxidase (NOX2) | nih.gov |

A primary consequence of PKC activation by OAG is the phosphorylation of a multitude of substrate proteins, thereby altering their activity and function. medchemexpress.com In human spermatozoa, progesterone-induced acrosomal exocytosis involves PKC activation, and OAG was shown to stimulate the phosphorylation of at least eight different proteins, with molecular weights ranging from approximately 20 to 220 kDa. nih.gov This phosphorylation was sensitive to PKC inhibitors, confirming the pathway's dependence on the kinase. nih.gov Similarly, in platelets, OAG treatment results in the robust phosphorylation of a 40 kDa protein. caymanchem.com

Conversely, in some cellular contexts, PKC activation can lead to a decrease in the phosphorylation of certain substrates. In Caco-2 intestinal epithelial cells, OAG treatment resulted in a progressive decrease in the phosphorylation of the myosin light chain (MLC). jrturnerlab.com This dephosphorylation is linked to an increase in transepithelial resistance, suggesting a role for PKC in modulating cell-cell junctions and barrier function through the regulation of actomyosin (B1167339) contractility. jrturnerlab.com PKC can directly phosphorylate MLC at sites that inhibit subsequent phosphorylation by MLC kinase (MLCK), providing a mechanism for this effect. jrturnerlab.com In cow mammary gland cytosol, OAG, along with other cofactors, stimulated the phosphorylation of 21-kDa, 43-kDa, and 56-kDa proteins. researchgate.net

While OAG is a well-established PKC activator, it is crucial to recognize that not all of its cellular effects are mediated through this kinase. OAG can initiate signaling pathways that are independent of PKC activation. capes.gov.bralljournals.cnnih.gov This is particularly evident in its modulation of ion channels. For example, the stimulatory effect of OAG on TRPC3 channels is known to be PKC-independent. capes.gov.bralljournals.cnnih.gov

In contrast, the inhibitory effects of OAG on other channels, such as TRPC4 and TRPC5, are clearly mediated by PKC, representing a negative feedback mechanism. capes.gov.bralljournals.cnnih.gov Similarly, the inhibition of store-operated Ca²⁺ entry (SOCE) by OAG in response to PLC-coupled receptor activation is also PKC-dependent. capes.gov.brnih.gov

Another example of this dual signaling capacity is seen in the regulation of NADPH oxidase (NOX2) in neutrophil-like cells. nih.gov OAG-induced NOX2 activation is mediated by both PKC and PI3K. nih.gov However, OAG also has an inhibitory effect on SOCE in these cells that is independent of both PKC and PI3K, highlighting its ability to engage multiple, distinct signaling pathways simultaneously. nih.gov

PKC-Dependent Phosphorylation Events

Modulation of Ion Channels by 1-Oleoyl-2-acetyl-sn-glycerol

OAG directly interacts with and modulates the activity of various ion channels, a function that can be either dependent or independent of its role as a PKC activator. This modulation is a key aspect of its function in cellular signaling, particularly in regulating intracellular calcium (Ca²⁺) concentrations. For example, OAG has been shown to inhibit both L-type and T-type calcium currents in GH3 pituitary cells. nih.gov In rat sensorimotor cortex neurons, OAG activates PKC, which in turn shifts the voltage-dependent activation of persistent sodium currents (INaP). nih.gov

A major target for OAG is the family of Transient Receptor Potential Canonical (TRPC) channels. nih.govahajournals.org These channels are non-selective cation channels that are crucial for regulating Ca²⁺ influx in response to the activation of G-protein coupled receptors and tyrosine kinase receptors that signal through phospholipase C (PLC). capes.gov.brnih.gov OAG, as a DAG analog, can directly gate a subset of these channels. nih.govgoogle.com

The DAG-sensitive subfamily of TRPC channels consists of TRPC3, TRPC6, and TRPC7. nih.govphysiology.org Numerous studies have demonstrated that OAG can directly activate these channels, leading to cation influx, including Ca²⁺. nih.govgoogle.comphysiology.org This activation is a direct effect of the diacylglycerol analog on the channel protein itself and is independent of PKC activation. capes.gov.bralljournals.cnnih.gov For instance, in HEK293 cells overexpressing these channels, the application of OAG induces significant Ca²⁺ entry. google.com In neuronal CAD cells, OAG stimulation of TRPC6 channels leads to calcium influx that subsequently triggers the biosynthesis of endocannabinoids. nih.gov Similarly, in human platelets, OAG is used to specifically activate TRPC6 channels to study calcium influx. ahajournals.orgahajournals.org Studies on heteromeric channels also show that OAG can influence their activity; for example, it induces current inactivation in TRPC1α/5 channels via a PKC-dependent pathway. researchgate.net

| TRPC Channel | Effect of OAG | Mechanism | Cell Type/System | Reference |

|---|---|---|---|---|

| TRPC3 | Activation | Direct, PKC-independent | HEK293 cells, DT40 cells | capes.gov.bralljournals.cnnih.govgoogle.com |

| TRPC6 | Activation | Direct, PKC-independent | Neuronal CAD cells, Human Platelets, HEK293 cells | ahajournals.orgnih.govgoogle.comahajournals.org |

| TRPC7 | Activation | Direct, PKC-independent | HEK293 cells | google.comphysiology.org |

| TRPC4 | Inhibition | Indirect, PKC-dependent | HEK293 cells, DT40 cells | capes.gov.bralljournals.cnnih.gov |

| TRPC5 | Inhibition | Indirect, PKC-dependent | HEK293 cells, DT40 cells | capes.gov.bralljournals.cnnih.gov |

| TRPC1α/5 (heteromer) | Current Inactivation | PKC-dependent | HEK293 cells | researchgate.net |

Transient Receptor Potential Canonical (TRPC) Channels

Influence on Calcium Influx and Intracellular Calcium Concentration ([Ca2+]i)

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger that activates protein kinase C (PKC) in a calcium-dependent manner. merckmillipore.comsigmaaldrich.com Its influence on intracellular calcium concentration ([Ca2+]i) is a key aspect of its function. Studies have shown that OAG can directly provoke an elevation of [Ca2+]i. researchgate.net For example, in quiescent flexor digitorum brevis muscle fibers, OAG induced a significant increase in intracellular calcium. researchgate.net

In the context of the immune system, particularly in Jurkat and human peripheral blood T-lymphocytes, OAG has been found to activate the influx of extracellular cations, including Ca2+, Ba2+, and Sr2+. portlandpress.com This activation occurs independently of the depletion of intracellular calcium stores, suggesting a distinct mechanism from store-operated calcium entry (SOCE). portlandpress.com The influx of calcium activated by OAG and that activated by thapsigargin (B1683126) (an agent that depletes intracellular stores) were observed to be additive, further supporting the existence of separate pathways. portlandpress.com Research on monocytes from patients with essential hypertension also points to an increased OAG-induced calcium influx, which is mediated by Transient Receptor Potential Canonical (TRPC) channels. nih.gov

However, the effect of OAG on [Ca2+]i is not universal across all cell types. In a study on human airway smooth muscle cells, OAG, at a concentration of 10 μM, failed to elicit the [Ca2+]i oscillations that were observed with arachidonic acid, indicating cell-type specific responses. nih.gov

Regulation of Sodium Influx and Intracellular Sodium Concentration ([Na+]i)

Beyond its effects on calcium, 1-Oleoyl-2-acetyl-sn-glycerol also modulates sodium ion dynamics. Research has demonstrated that OAG can trigger an elevation in the intracellular sodium concentration ([Na+]i). researchgate.net In a study using flexor digitorum brevis muscle fibers from mice, the application of 100 μM OAG led to a significant increase in [Na+]i. researchgate.net

This effect on sodium was particularly pronounced in cells with a specific mutation (RYR1-p.G2435R) relevant to malignant hyperthermia, where OAG application resulted in a greater elevation of both [Na+]i and [Ca2+]i compared to wild-type cells. researchgate.net In wild-type muscle cells, OAG increased [Na+]i by 18%, from a baseline of 8 ± 0.1 mM to 9.4 ± 0.7 mM. researchgate.net

Further evidence comes from studies on T-lymphocytes, where OAG induced plasma-membrane depolarization in calcium-free environments. portlandpress.com This depolarization was recovered upon the addition of bivalent cations, providing clear evidence for the activation of Na+ influx. portlandpress.com This suggests that the cation channels activated by OAG are permeable to sodium ions. researchgate.netportlandpress.com

Table 1: Effect of 1-Oleoyl-2-acetyl-sn-glycerol on Intracellular Sodium Concentration ([Na+]i) in Mouse Muscle Fibers

| Genotype | Baseline [Na+]i (mM) | [Na+]i after OAG (100 μM) (mM) | Percentage Increase |

|---|---|---|---|

| Wild-type | 8 ± 0.1 | 9.4 ± 0.7 | 18% |

| RYR1-p.G2435R (heterozygous) | 10 ± 0.5 | 14.2 ± 0.7 | 42% |

| RYR1-p.G2435R (homozygous) | 13.9 ± 0.5 | 20.9 ± 0.8 (Value estimated based on 50% increase) | 50% |

Data sourced from research on flexor digitorum brevis fibers. researchgate.net

L-type and T-type Calcium Channels

1-Oleoyl-2-acetyl-sn-glycerol exerts a modulatory, and often inhibitory, effect on specific voltage-gated calcium channels. Research using the whole-cell patch-clamp method in the clonal GH3 line of anterior pituitary cells has shown that OAG reversibly reduces both high-threshold, long-lasting (L-type) and low-threshold, transient (T-type) Ca2+ currents. nih.govcapes.gov.br

In these GH3 cells, OAG concentrations from 4 to 60 μM reduced Ca2+ currents, with a half-maximal inhibition observed at approximately 25 μM. nih.gov Specifically, a 40 μM concentration of OAG was found to attenuate T-type currents by 60% and L-type currents by 50%. nih.gov Similar inhibitory effects were noted in chick embryo dorsal root ganglion (DRG) cells, where OAG inhibited the T-type current by 30% and the L-type current by 50%. nih.gov These findings suggest that the activation of Protein Kinase C (PKC) by OAG leads to the modulation of both L-type and T-type calcium channels. nih.gov It is hypothesized that diacylglycerols like OAG may operate, in part, by modulating the membrane potential, which in turn affects these voltage-dependent channels. atsjournals.org

Table 2: Inhibition of Calcium Channel Currents by 1-Oleoyl-2-acetyl-sn-glycerol (40 μM)

| Cell Type | T-type Current Inhibition | L-type Current Inhibition |

|---|---|---|

| GH3 Pituitary Cells | 60% | 50% |

| Chick Embryo DRG Cells | 30% | 50% |

Data sourced from electrophysiological studies. nih.gov

Other Ion Channel Modulations

The influence of 1-Oleoyl-2-acetyl-sn-glycerol extends to other types of ion channels, primarily through its role as a PKC activator. In neurons, OAG has been shown to mimic the effect of Angiotensin II by inhibiting the delayed rectifier K+ current (Kv). physiology.org This effect is dependent on PKC activation, as it was abolished by PKC inhibitors. physiology.org

Furthermore, OAG is a known modulator of Transient Receptor Potential (TRP) channels, which are a diverse family of non-selective cation channels. portlandpress.comresearchgate.net In T-lymphocytes, OAG is believed to activate a cation channel associated with the TRP6 protein. portlandpress.com Studies on monocytes from individuals with essential hypertension have revealed that increased OAG-induced cation influx is mediated by TRPC channels. nih.gov OAG can also influence heteromeric TRP channels; for instance, it induces current inactivation in TRPC1α/4β channels. researchgate.net

Interactions with Other Signaling Pathways

Cross-talk with Inositol (B14025) Trisphosphate (IP3)/Calcium Pathway

1-Oleoyl-2-acetyl-sn-glycerol, as a diacylglycerol (DAG) analog, is fundamentally linked to the inositol trisphosphate (IP3) pathway. Both DAG and IP3 are generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). nih.gov This shared origin establishes a natural point of cross-talk.

Research indicates that OAG can exert negative feedback on this pathway. In ascites tumor cells, treatment with OAG was found to suppress the levels of inositol phosphates, with a particular reduction in IP3. nih.gov This suggests that an accumulation of DAG, mimicked by OAG, can downregulate the production of its co-messenger, IP3, thereby controlling the signaling output. nih.gov

In cardiomyocytes, the signaling pathway is complex. While PLCγ1 activation leads to TNF-α expression via the IP3/IP3 receptor pathway, direct treatment with OAG did not alter this expression in response to lipopolysaccharide (LPS). uwo.ca This suggests that while DAG and IP3 are co-generated, their downstream effects can be distinct or context-dependent. The observation that Ca2+ influx activated by OAG is additive to that activated by thapsigargin (which acts on IP3-sensitive stores) further highlights that OAG can initiate Ca2+ signals through mechanisms separate from the canonical IP3-mediated store release. portlandpress.com

Regulation of Phospholipase C Activity

1-Oleoyl-2-acetyl-sn-glycerol can regulate the very enzyme responsible for its endogenous production, Phospholipase C (PLC). Studies in ascites tumor cells have demonstrated a negative feedback mechanism where OAG inhibits PLC activity. nih.gov In these cells, membrane-bound, Ca2+-sensitive PLC activity was significantly lower in OAG-stimulated cells compared to unstimulated cells. nih.gov This reduction in PLC activity leads to decreased degradation of PIP2, which in turn limits the generation of both DAG and IP3, providing a mechanism to control the intensity and duration of the signal. nih.gov

Conversely, in many experimental systems, OAG is used to mimic the effects of PLC activation because it acts as a direct, cell-permeable substitute for endogenously produced DAG. nih.gov For instance, in RAW264.7 macrophage-like cells, the effects of a lipopeptide that stimulates PLC activity and DAG production could be partially replicated by treating the cells with OAG. nih.gov This demonstrates that OAG functions downstream of PLC, directly activating DAG-effector proteins like PKC. uwo.canih.gov

Modulation of PI3K/Akt Signaling Pathway

1-Oleoyl-2-acetyl-sn-glycerol has been shown to engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, survival, and metabolism. Research in neutrophil-like-differentiated HL-60 cells demonstrates that OAG-induced activation of NADPH oxidase 2 (NOX2) is dependent on PI3K. researchgate.netnih.govuni.lu In this system, OAG triggers a signaling cascade that requires PI3K to regulate the activity of the small GTPase Rac2, which is a critical component of the active NOX2 enzyme complex. researchgate.netuni.lu This indicates that OAG can initiate PI3K-dependent signaling to produce specific downstream effects.

Further evidence links OAG to the PI3K/Akt pathway through its influence on calcium signaling. In endothelial colony forming cells (ECFCs), store-operated Ca2+ entry (SOCE) is known to activate the PI3K/Akt pathway, which in turn promotes cell motility. researchgate.net OAG has been observed to induce calcium influx in these cells, suggesting an indirect mechanism for modulating PI3K/Akt signaling. researchgate.net However, the influence of OAG is highly context-dependent. For instance, in vascular smooth muscle cells, OAG did not inhibit platelet-derived growth factor (PDGF)-stimulated Akt phosphorylation, in contrast to ether-linked diglyceride mimetics which did show an inhibitory effect. nih.gov This highlights the specificity of molecular structures in eliciting responses within the same signaling pathway.

Table 1: Research Findings on OAG and the PI3K/Akt Signaling Pathway

| Cell Type | Experimental Context | Key Finding | Reference(s) |

| Neutrophil-like HL-60 cells | Investigation of NOX2 activation | OAG-induced NOX2 activation is mediated by PI3K. | researchgate.netnih.govuni.lu |

| Neutrophil-like HL-60 cells | Investigation of NOX2 activation | The PI3K-dependent signaling initiated by OAG involves the regulation of Rac2 activity. | researchgate.netuni.lu |

| Endothelial Colony Forming Cells (ECFCs) | Study of pro-angiogenic Ca2+ signaling | OAG induces Ca2+ inflow, a known upstream activator of the PI3K/Akt pathway involved in cell motility. | researchgate.net |

| A7r5 Vascular Smooth Muscle Cells | Analysis of growth factor signaling | OAG did not inhibit PDGF-stimulated Akt phosphorylation, unlike ether-linked DG mimetics. | nih.gov |

Influence on MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK, p38, and JNK pathways, are crucial for transmitting extracellular signals to intracellular targets that control gene expression, cell proliferation, and differentiation. The interaction of 1-Oleoyl-2-acetyl-sn-glycerol with these pathways appears to be specific to the cellular context and the nature of the stimulus.

In A7r5 vascular smooth muscle cells, OAG was shown to have no inhibitory effect on PDGF-induced ERK phosphorylation. nih.gov This was in stark contrast to an ether-linked DAG mimetic, which significantly inhibited ERK activation, suggesting that the ester linkage of OAG is not conducive to inhibiting this specific MAPK pathway in this cell type. nih.gov The same study noted that the ether-linked DGs also did not affect the activation of other MAPK family members, p38 MAPK or c-Jun NH2-terminal kinases (JNK). nih.gov In studies on melanogenesis, OAG is used as a pharmacological tool to activate Protein Kinase C (PKC), which can influence melanin (B1238610) synthesis. frontiersin.org While Endothelin-1 is known to induce melanogenesis via the MAPK pathway, the effects of OAG are more directly tied to PKC activation, though these pathways can exhibit crosstalk. frontiersin.org

Table 2: Research Findings on OAG's Influence on MAPK Signaling

| Cell Type | Experimental Context | Key Finding | Reference(s) |

| A7r5 Vascular Smooth Muscle Cells | PDGF-stimulated cell signaling | OAG did not inhibit PDGF-induced ERK phosphorylation. | nih.gov |

| SK-MEL-2 Melanoma Cells | Investigation of melanogenesis | OAG is used as a tool to induce melanogenesis, a process that can also be activated by the MAPK pathway via other stimuli like ET-1. | frontiersin.org |

Regulation of NOX2 Activity

One of the most well-documented functions of 1-Oleoyl-2-acetyl-sn-glycerol is its ability to directly stimulate the activity of NADPH Oxidase 2 (NOX2), the primary reactive oxygen species (ROS)-generating enzyme in phagocytic cells. OAG causes a significant increase in NOX2 activity in neutrophil-like cells. researchgate.netnih.govuni.lu This activation is achieved through a distinct signaling pathway that is dependent on both Protein Kinase C (PKC) and PI3K. researchgate.netnih.govuni.lu

The mechanism involves OAG-induced, PI3K- and PKC-mediated activation of the small GTPase Rac2, a cytosolic component that must translocate to the membrane to form the active NOX2 holoenzyme. researchgate.netuni.lu Notably, this OAG-induced activation of NOX2 occurs independently of store-operated Ca2+ entry (SOCE), a common mechanism for activating NOX2. In fact, OAG has been shown to have an inhibitory effect on SOCE in neutrophils. researchgate.netuni.lu Furthermore, OAG can potentiate the activation of NOX2 by other stimuli, such as the bacterial peptide mimic fMLF. researchgate.netnih.govuni.lu In a different cellular system, OAG, as a DAG derivative, was found to activate TRPC6 channels, which in turn can negatively regulate NOX2 by disrupting its stable complex with TRPC3, showcasing a more complex regulatory role. researchgate.net

Table 3: Research Findings on OAG's Regulation of NOX2 Activity

| Cell Type/System | Experimental Context | Key Finding | Reference(s) |

| Neutrophil-like HL-60 cells | Study of NADPH oxidase regulation | OAG directly causes an increase in NOX2 activity. | researchgate.netnih.govuni.lu |

| Neutrophil-like HL-60 cells | Study of NADPH oxidase regulation | The activation of NOX2 by OAG is mediated by both PKC and PI3K. | researchgate.netnih.govuni.lu |

| Neutrophil-like HL-60 cells | Study of NADPH oxidase regulation | OAG's effect on NOX2 involves the activation of the small GTPase Rac2. | researchgate.netuni.lu |

| Neutrophil-like HL-60 cells | Study of NADPH oxidase regulation | OAG-induced NOX2 activation is independent of, and can even inhibit, store-operated Ca2+ entry (SOCE). | researchgate.netuni.lu |

| HEK293 cells | Investigation of TRP channel interactions | OAG activates TRPC6 channels, which can negatively regulate NOX2 stabilization by disrupting the TRPC3-Nox2 complex. | researchgate.net |

Interactions with Gq-coupled Receptor Signaling

Gq-coupled G protein-coupled receptors (GPCRs) activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). As a DAG analog, 1-Oleoyl-2-acetyl-sn-glycerol directly mimics the action of one of these key messengers, allowing it to interact with and modulate downstream signaling events.

A primary area of interaction is with Transient Receptor Potential (TRP) channels. In studies of TRPC5 channels, which are stimulated by Gq-coupled receptor activation, OAG was found to strengthen the interaction between the channel and PIP2, thereby enhancing channel activity. nih.gov This demonstrates how OAG can substitute for endogenous DAG in modulating ion channel function. Conversely, in heteromeric TRPC1/5 channels, OAG was used to demonstrate that the PLC-DAG-PKC axis leads to the inactivation of the channel current, highlighting a negative regulatory role. researchgate.net

Furthermore, OAG can recruit the PLC/IP3 signaling pathway in certain cell types. In endothelial cells derived from primary myelofibrosis patients, OAG was shown to induce a Ca2+ influx that subsequently recruits the PLC/IP3 pathway to mobilize intracellular calcium stores. researchgate.net This indicates that OAG can not only mimic DAG but also amplify signaling by engaging related pathways that are typically initiated by Gq-coupled receptor activation.

Table 4: Research Findings on OAG's Interactions with Gq-coupled Receptor Signaling

| System/Cell Type | Experimental Context | Key Finding | Reference(s) |

| TRPC5 Channels | Study of channel regulation by Gq signaling | OAG, acting as a DAG analog, strengthens the TRPC5 channel–PIP2 interaction to stimulate channel activity. | nih.gov |

| TRPC1/5 Channels | Investigation of heteromeric channel regulation | OAG, via PKC activation, leads to the inactivation of the TRPC1/5 heteromeric channel current. | researchgate.net |

| Primary Myelofibrosis-derived ECFCs | Analysis of Ca2+ signaling | OAG induces Ca2+ influx that recruits the PLC/InsP3 signaling pathway. | researchgate.net |

| HSY Salivary Gland Cells | Study of store-operated channels | OAG stimulates non-selective cation currents and Ca2+ entry, an effect that is not additive with store depletion, suggesting a common pathway involving TRPC1/TRPC3 heteromers. | nih.gov |

Cellular and Physiological Responses Elicited by 1 Oleoyl 2 Acetyl Sn Glycerol

Cell Growth and Differentiation

1-Oleoyl-2-acetyl-sn-glycerol has been shown to influence the growth and differentiation of various cell types. Its activity as a PKC activator is central to these effects, as PKC pathways are known to regulate cell proliferation and specialization. caymanchem.com For instance, in renal interstitial fibroblast NRK-49F cells, direct activation of the TRPC6 channel by OAG potentiates the transdifferentiation of fibroblasts into myofibroblasts induced by transforming growth factor (TGF)-β1. nih.gov This process is a critical step in the development of renal fibrosis. nih.gov In studies on human glaucoma, structural changes in the lamina cribrosa (LC) involve the migration and alteration of astrocytes, a process that can be influenced by signaling pathways involving DAG analogs like OAG. arvojournals.org Furthermore, research on ascites tumor cells has demonstrated that OAG affects inositol-phospholipid hydrolysis and protein phosphorylation, processes linked to cell growth stimulation. moleculardepot.com

Table 1: Effects of 1-Oleoyl-2-acetyl-sn-glycerol on Cell Growth and Differentiation

| Cell Type | Finding | Research Context | Citation |

|---|---|---|---|

| Renal Interstitial Fibroblasts (NRK-49F) | Potentiates TGF-β1-induced fibroblast-to-myofibroblast transdifferentiation. | Renal Fibrosis | nih.gov |

| Ascites Tumor Cells | Affects inositol (B14025) lipid metabolism and protein phosphorylation. | Cancer Cell Growth | moleculardepot.com |

| Lamina Cribrosa Astrocytes | Signaling pathways involving DAG analogs are implicated in astrocyte migration and process changes. | Glaucoma Pathophysiology | arvojournals.org |

Apoptosis

The compound plays a modulatory role in apoptosis, or programmed cell death. Research on human leukemic HL-60 cells shows that OAG, as a non-phorbol ester activator of PKC, can suppress DNA fragmentation induced by polychlorinated biphenyls (PCBs). nih.gov This suggests that the activation of PKC is responsible for inhibiting PCB-induced apoptosis in these cells. nih.gov In another context, studies on murine T cell hybridomas revealed that PKC activation with OAG can mimic T-cell receptor (TCR) signaling to induce the expression of Fas, a transmembrane protein crucial for initiating apoptosis, but not Fas Ligand (FasL). aai.org This indicates that PKC is directly involved in regulating the expression of key apoptotic proteins. aai.org

Table 2: Role of 1-Oleoyl-2-acetyl-sn-glycerol in Apoptosis

| Cell Line | Effect of OAG | Mechanism | Citation |

|---|---|---|---|

| Human Leukemic HL-60 Cells | Suppressed PCB-induced DNA fragmentation. | Activation of Protein Kinase C (PKC). | nih.gov |

| Murine T Cell Hybridoma A1.1 | Induced expression of the Fas receptor. | Mimicked TCR signaling via PKC activation. | aai.org |

Insulin (B600854) Secretion

1-Oleoyl-2-acetyl-sn-glycerol is a known stimulator of insulin release. In studies using rat islets, OAG was found to cause a dose-related activation of PKC and stimulate insulin secretion. nih.gov The secretory response to OAG was observed to be most significant at glucose concentrations near the threshold for stimulating insulin release. nih.gov This effect was diminished but not eliminated in the absence of extracellular calcium. nih.gov Further research in the spontaneously diabetic Goto-Kakizaki (GK) rat model demonstrated that direct stimulation of PKC with OAG led to a more pronounced insulin release in GK islets compared to control islets. nih.gov This suggests that cholinergic stimulation enhances insulin release in diabetic islets through mechanisms that involve the diacylglycerol-PKC pathway. nih.gov

Table 3: Influence of 1-Oleoyl-2-acetyl-sn-glycerol on Insulin Secretion

| Model | Key Finding | Implication | Citation |

|---|---|---|---|

| Rat Islets | Caused dose-related activation of PKC and stimulation of insulin release. | OAG directly triggers the insulin secretory pathway. | nih.gov |

| Diabetic GK Rat Islets | Induced more pronounced insulin release compared to control islets. | The DAG-PKC pathway is a key mechanism in the enhanced cholinergic-induced insulin secretion in this diabetic model. | nih.gov |

Superoxide (B77818) Production

The compound has been identified as an inducer of superoxide production, particularly in neutrophils. Research has shown that OAG stimulates the generation of superoxide from human neutrophils, an effect not observed with other diacylglycerols studied in the same context. nih.gov This induction is independent of extracellular calcium and does not coincide with an increase in intracellular free calcium. nih.gov The superoxide release prompted by OAG can be inhibited by retinal, an inhibitor of PKC. nih.gov Further studies have indicated that superoxide production induced by OAG at concentrations below 100 μM is enhanced by extracellular calcium ions and significantly potentiated by cytochalasin B, suggesting that the activation mechanism may differ from that of other PKC activators like phorbol (B1677699) myristate acetate (B1210297). dartmouth.edu

Table 4: Research Findings on OAG-Induced Superoxide Production

| Cell Type | Observation | Modulating Factors | Citation |

|---|---|---|---|

| Human Neutrophils | Stimulates superoxide production. | Independent of extracellular Ca2+ at higher concentrations; inhibited by retinal (PKC inhibitor). | nih.gov |

| Human Neutrophils | Superoxide production is enhanced by extracellular Ca2+ and cytochalasin B at lower concentrations (<100 μM). | Suggests a partially calcium-dependent mechanism under certain conditions. | dartmouth.edu |

ATP Release and Gliotransmission in Astrocytes

In the central nervous system, OAG plays a role in the communication between astrocytes, a process known as gliotransmission. Astrocytes communicate in part through the release of ATP, which can trigger calcium waves in neighboring cells. nih.gov Studies have shown that OAG, by mimicking diacylglycerol, stimulates the release of extracellular ATP from astrocytes. nih.gov This function is impaired in astrocytes with mutations in the GFAP gene, as seen in Alexander disease, where OAG stimulation fails to increase extracellular ATP levels. nih.gov The process is dependent on the mobilization of intracellular calcium stores. nih.gov Additionally, research on dopaminergic neurotoxicants found that they can inhibit ATP-induced calcium signals in astrocytes by interfering with the activation of TRPC3 channels, a process that can be directly triggered by OAG. plos.org

Table 5: Effects of 1-Oleoyl-2-acetyl-sn-glycerol on Astrocytes

| Process | Effect of OAG | Mechanism/Context | Citation |

|---|---|---|---|

| ATP Release | Stimulates extracellular ATP release. | Gliotransmission; dependent on intracellular calcium mobilization. | nih.gov |

| Calcium Signaling | Induces Ca2+ influx through TRPC channels. | Serves as a direct agonist for TRPC3, 6, and 7 channels. | plos.org |

| Gliotransmission | Mimics DAG to activate signaling pathways for neurotransmitter release. | Astrocyte-to-astrocyte and astrocyte-to-neuron communication. | nih.govplos.org |

Airway Smooth Muscle Contraction and Airway Hyperresponsiveness

Diacylglycerols are implicated in the regulation of airway smooth muscle (ASM) tone. Synthetic DAGs, including OAG, have been shown to induce reversible, concentration-dependent contraction of guinea pig ASM. atsjournals.org This contractile effect is believed to be mediated, at least in part, by the activation of voltage-dependent L-type Ca²+ channels, as OAG can depolarize the plasma membrane of ASM cells. atsjournals.org However, the role of the PKC pathway in all aspects of airway muscle contraction is complex. One study using permeabilized canine tracheal smooth muscle found that while muscarinic receptor stimulation increases the muscle's sensitivity to calcium, OAG itself did not induce this "calcium sensitization" under the experimental conditions, suggesting other pathways may be more dominant in that specific response. physiology.org Airway hyperresponsiveness, a key feature of asthma, involves an exaggerated bronchoconstrictive response, which is influenced by ASM contraction, inflammation, and structural remodeling. epicentralmed.comcampus.sanofi

Table 6: Influence of 1-Oleoyl-2-acetyl-sn-glycerol on Airway Smooth Muscle

| Experimental Model | Finding | Implication | Citation |

|---|---|---|---|

| Guinea Pig Airway Smooth Muscle | Induces concentration-dependent contraction. | Suggests a direct role for the DAG-PKC pathway in bronchoconstriction. | atsjournals.org |

| Permeabilized Canine Tracheal Smooth Muscle | Did not induce Ca2+ sensitization at a constant submaximal Ca2+ concentration. | The role of PKC in modulating Ca2+ sensitivity in ASM is complex and may be secondary to other pathways in certain contexts. | physiology.org |

Platelet Activation and Aggregation

1-Oleoyl-2-acetyl-sn-glycerol is consistently identified as a potent stimulator of platelet activation and aggregation. vwr.comsigmaaldrich.comclinisciences.commerckmillipore.com It activates PKC in platelets, which leads to the phosphorylation of a 40 kDa protein, a key event in the activation cascade. caymanchem.com Research on washed human platelets demonstrated that OAG significantly potentiates aggregation induced by ADP, even without the formation of thromboxane. nih.gov This potentiation can be reduced by staurosporine, an inhibitor of PKC, confirming the central role of this enzyme in OAG's effect. nih.gov Interestingly, while potentiating aggregation, OAG was found to strongly inhibit the ADP-induced rise in cytosolic calcium, indicating that the extent of primary aggregation is not solely dependent on the level of intracellular calcium increase. nih.gov

Table 7: Effects of 1-Oleoyl-2-acetyl-sn-glycerol on Platelets

| Response | Observation | Mechanism | Citation |

|---|---|---|---|

| Protein Phosphorylation | Induces phosphorylation of a 40 kDa protein. | Activation of Protein Kinase C (PKC). | caymanchem.com |

| Aggregation | Stimulates aggregation and potentiates ADP-induced aggregation. | PKC-dependent pathway. | vwr.comnih.gov |

| Intracellular Calcium | Inhibits the ADP-induced rise in cytosolic [Ca2+] while still potentiating aggregation. | Suggests aggregation can be partially uncoupled from the magnitude of the Ca2+ signal. | nih.gov |

Neurotoxicant-Induced Calcium Dysregulation

1-Oleoyl-2-acetyl-sn-glycerol (OAG), a cell-permeable analog of diacylglycerol (DAG), is instrumental in activating specific signaling pathways, particularly those involving calcium (Ca²⁺) influx. Research has utilized OAG to investigate how neurotoxicants disrupt normal calcium signaling in glial cells, which are crucial for neuronal support and function. Dysregulation of Ca²⁺ signaling in astrocytes, for example, is considered a potential factor contributing to neuronal injury. plos.org

Studies on primary murine striatal astrocytes have explored the effects of dopaminergic neurotoxicants, such as MPP⁺ (the active metabolite of MPTP) and 6-hydroxydopamine (6-OHDA), on calcium signaling. plos.org These neurotoxicants are known to cause oxidative stress and inflammation in dopaminergic nuclei. plos.org In astrocytes, the activation of purinergic receptors by ATP normally triggers the generation of inositol trisphosphate (IP₃), which releases Ca²⁺ from internal stores, and DAG, which can activate transient receptor potential canonical (TRPC) channels, leading to Ca²⁺ influx from the extracellular space. plos.org

OAG directly activates the TRPC3, TRPC6, and TRPC7 subgroups of these channels, allowing researchers to isolate and study this specific influx pathway. plos.orgnih.gov Experiments have shown that both MPP⁺ and 6-OHDA acutely diminish ATP-induced Ca²⁺ transients in astrocytes. plos.org Crucially, they also inhibit Ca²⁺ influx specifically induced by OAG, pointing to TRPC channels as a direct target. plos.org

Whole-cell patch-clamp experiments further clarified these effects. Acute application of MPP⁺ was found to completely block OAG-induced TRPC3 currents in both primary astrocytes and TRPC3-overexpressing cells. plos.org In contrast, 6-OHDA only partially suppressed these currents. plos.org This suggests that while both neurotoxicants interfere with purinergic receptor-mediated activation of TRPC3, they do so with differing potencies. plos.org This interference with a key calcium entry pathway in astrocytes represents a novel mechanism by which these neurotoxicants could contribute to neuronal damage. plos.org

In a different context, OAG has been shown to modulate Ca²⁺ currents in various excitable cells. In clonal GH3 anterior pituitary cells, OAG reversibly reduced both L-type and T-type Ca²⁺ currents. nih.gov Similarly, in chick embryo dorsal root ganglion (DRG) cells, OAG inhibited both T-type and L-type currents, with a more pronounced effect on the latter. nih.gov These findings indicate that the activation of Protein Kinase C (PKC) by OAG can modulate voltage-gated calcium channels, a fundamental process in neuronal excitability. nih.gov

Table 1: Effect of Dopaminergic Neurotoxicants on OAG-Induced Calcium Signaling in Astrocytes

This table summarizes the inhibitory actions of MPP⁺ and 6-OHDA on calcium transients and currents activated by 1-Oleoyl-2-acetyl-sn-glycerol (OAG) in primary murine striatal astrocytes.

| Neurotoxicant | Target Channel | Effect on OAG-Induced Ca²⁺ Transients | Effect on OAG-Induced TRPC3 Currents |

| MPP⁺ | TRPC3 | Strong Inhibition | Complete Blockade |

| 6-OHDA | TRPC3 | Partial Suppression | Partial Inhibition |

| Data sourced from Streifel et al., 2014. plos.org |

Inflammatory Responses and Immune Cell Modulation

1-Oleoyl-2-acetyl-sn-glycerol, primarily through its role as a potent activator of Protein Kinase C (PKC), significantly modulates the activity of various immune cells and inflammatory pathways. medchemexpress.commedchemexpress.comsigmaaldrich.com PKC enzymes are central to numerous signal transduction cascades that govern immune responses. medchemexpress.com

Neutrophil Activation: In human neutrophils, OAG has been demonstrated to be a powerful stimulus for the respiratory burst, a critical antimicrobial function characterized by the production of superoxide radicals. medchemexpress.com This activation of the NADPH oxidase system is a hallmark of neutrophil-mediated inflammatory responses. medchemexpress.comaai.org Furthermore, OAG, alongside phorbol myristate acetate (PMA), is implicated in the formation of Neutrophil Extracellular Traps (NETs). researchgate.net NETosis is a unique form of cell death where neutrophils release a web of DNA, histones, and granular proteins to trap and kill pathogens. researchgate.net The formation of NETs in response to OAG is dependent on the activation of PKC, specifically the PKCβ isoform. researchgate.net Inhibition of PKCβ has been shown to significantly reduce OAG-induced NET formation. researchgate.net

Macrophage Modulation: Macrophages are key players in both initiating and resolving inflammation. OAG has been used in studies to probe PKC-dependent functions in these cells. In macrophages from individuals with cystic fibrosis (CF), which exhibit defective antimicrobial responses, OAG was found to restore the production of reactive oxygen species (ROS). aai.org CF macrophages show decreased expression of conventional PKC isoforms. The addition of OAG, which activates these specific isoforms, led to a significant increase in ROS production, thereby enhancing their bactericidal capacity. aai.org This highlights the crucial role of the DAG-PKC signaling axis in macrophage host defense functions. aai.org

T-Lymphocyte Regulation: In Jurkat T lymphocytes, a human cell line used to study T cell signaling, OAG demonstrates a regulatory and inhibitory role. nih.gov While certain stimuli can trigger a non-capacitative influx of Ca²⁺, the activation of PKC by OAG, as well as by PMA and mezerein, was found to inhibit this Ca²⁺ entry. nih.gov This inhibitory effect could be reversed by pre-treating the cells with a PKC inhibitor, confirming that the effect is mediated through the PKC pathway. nih.gov This suggests that the DAG-PKC pathway can act as a negative feedback mechanism to modulate calcium signaling and, consequently, T cell activation. nih.gov

Table 2: Effects of 1-Oleoyl-2-acetyl-sn-glycerol on Immune Cells

This table outlines the observed cellular responses and underlying mechanisms when different immune cells are exposed to OAG.

| Immune Cell Type | Cellular Response | Primary Mechanism |

| Neutrophils | Stimulation of superoxide production; Induction of NETosis | Activation of NADPH oxidase via PKC; Activation of PKCβ |

| Macrophages (CF) | Restoration of Reactive Oxygen Species (ROS) production | Activation of conventional PKC isoforms |

| T-Lymphocytes (Jurkat) | Inhibition of non-capacitative Ca²⁺ influx | Activation of PKC, creating a negative feedback loop |

| Data sourced from Fujita et al., 1984; Neill et al., 2015; Matifat et al., 2003. medchemexpress.comresearchgate.netnih.gov |

Methodologies and Experimental Approaches in 1 Oleoyl 2 Acetyl Sn Glycerol Research

In Vitro Cell Culture Models

In vitro cell culture provides a controlled environment to study the direct effects of OAG on specific cell types, minimizing the complex systemic interactions present in whole organisms. Both primary cells, which are isolated directly from tissues, and immortalized cell lines are valuable tools in this research.

Primary cells retain many of the physiological characteristics of their tissue of origin, making them highly relevant models for studying cellular responses.

Astrocytes: In primary cultures of mouse cortical astrocytes, OAG is used to activate receptor-operated Ca²⁺ entry (ROCE). nih.govphysiology.org Studies have shown that OAG, a direct activator of several Transient Receptor Potential Canonical (TRPC) channels like TRPC3, TRPC6, and TRPC7, can elicit calcium transients and influx. plos.orgjneurosci.org For instance, OAG has been used to demonstrate that the pro-inflammatory cytokine Interleukin-1β augments ROCE and the expression of TRPC6 protein in astrocytes. nih.govphysiology.org Furthermore, research on dopaminergic neurotoxicants revealed that compounds like MPP+ could block OAG-induced Ca²⁺ transients, pointing to TRPC3 as a key target. plos.org OAG has also been instrumental in studying ATP release mechanisms, showing that its application stimulates extracellular ATP release in control astrocytes, a process linked to mobilizing intracellular calcium stores. nih.gov

Neurons: Research on hypothalamic proopiomelanocortin (POMC) neurons, which are crucial for appetite suppression, has utilized OAG to investigate the signaling pathways activated by the hormone leptin. Interestingly, in these specific neurons, OAG failed to activate any TRPC current, suggesting that the leptin-induced pathway is DAG-independent or involves DAG-insensitive TRPC channels. jneurosci.org In contrast, other neuronal studies use OAG to verify the presence of functional TRPC-like channels. bohrium.com

Platelets: Human platelets are a classic model for studying PKC activation. OAG stimulates the phosphorylation of a specific 40,000-dalton protein, a key indicator of PKC activation. nih.govabcam.com These studies have helped establish that while OAG-induced PKC activation is a crucial step, it is not sufficient on its own to induce the full range of platelet responses like aggregation and serotonin (B10506) release, which also require an increase in intracellular Ca²⁺. nih.gov

Neutrophils: In studies of neutrophil migration, a key process in the immune response, OAG is used as a stimulus to investigate the role of specific ion channels. Research has shown that neutrophils express TRPC6 channels, and OAG can be used to stimulate these cells and analyze subsequent migration and intracellular calcium changes. kuleuven.be

Chondrocytes: While direct research on OAG in primary chondrocytes is less documented in the provided results, the fundamental role of DAG signaling in cell differentiation and function suggests its relevance. OAG's known effects on calcium signaling and PKC activation are pertinent to chondrocyte biology, which is heavily influenced by these pathways.

Immortalized cell lines offer the advantages of consistency, unlimited supply, and ease of genetic manipulation for mechanistic studies.

COS-7 and HEK293 Cells: These cell lines are frequently used for overexpression studies to investigate the function of specific proteins. For example, in COS-1 cells, OAG has been used to show that direct activation of PKC is sufficient to induce the expression of the SOCS-3 gene. nih.gov In HEK293 cells, which are a common model for studying ion channels, OAG is used to directly activate overexpressed TRPC channels (like TRPC3, TRPC6, and TRPC7) to screen for inhibitory compounds. google.com Such models have been crucial in demonstrating the heteromeric assembly of TRPC1 and TRPC3 channels and showing that OAG can stimulate the resulting non-selective cation currents. nih.gov

GH3 Cells: This rat pituitary tumor cell line is a well-established model for studying hormone secretion. OAG has been shown to stimulate the release of prolactin from GH3 cells, particularly in the presence of elevated Ca²⁺ concentrations. nih.govcapes.gov.br Electrophysiological studies using GH3 cells have demonstrated that OAG inhibits both L-type and T-type calcium currents, indicating that PKC activation modulates both types of Ca²⁺ channels. nih.govphysiology.org

HL-60 Cells: The human promyelocytic leukemia cell line, HL-60, is widely used to study cellular differentiation. However, research has yielded conflicting results regarding OAG's effects. Some studies report that a related compound, 1-O-hexadecyl-2-acetyl-sn-glycerol, induces HL-60 cells to differentiate into macrophage-like cells, while OAG does not. nih.gov Other work shows that while OAG does activate PKC in HL-60 cells (evidenced by protein phosphorylation), it fails to mimic the full differentiating effect of phorbol (B1677699) esters like TPA. nih.gov This suggests that PKC activation is necessary but not sufficient for complete differentiation in this cell line. nih.gov

Primary Cell Cultures (e.g., Astrocytes, Neurons, Platelets, Chondrocytes)

Molecular and Biochemical Techniques

To dissect the mechanisms initiated by OAG, researchers employ a range of precise molecular and biochemical methods.

These visual techniques allow for the real-time measurement of intracellular ion concentrations and the localization of cellular components. noldus.comspringernature.com

Principles and Application: Calcium imaging typically involves loading cells with fluorescent dyes (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicators (e.g., GCaMP) that change their fluorescence intensity upon binding to Ca²⁺. noldus.comnih.govyoutube.com A fluorescence microscope then captures changes in fluorescence over time, providing a dynamic readout of intracellular calcium levels. youtube.com

Findings with OAG: This technique has been used extensively to show that OAG application leads to an elevation of intracellular Ca²⁺ in various cells, including astrocytes, nih.govphysiology.org muscle fibers, researchgate.net and endothelial cells. researchgate.net In astrocytes, imaging with Fura-2 has revealed that OAG activates ROCE, leading to an influx of extracellular Ca²⁺ and Ba²⁺. nih.govphysiology.org In endothelial cells derived from patients with primary myelofibrosis, fluorescence imaging showed that OAG causes a rapid decrease in the endoplasmic reticulum's Ca²⁺ concentration, indicating a mobilization of internal stores. researchgate.net

The table below summarizes findings from calcium imaging studies using OAG.

Interactive Table: OAG-Induced Calcium Responses Measured by Fluorescence Imaging| Cell Type | Indicator | Key Finding | Reference(s) |

|---|---|---|---|

| Mouse Cortical Astrocytes | Fura-2 | OAG activates receptor-operated Ca²⁺ entry (ROCE), which is augmented by IL-1β treatment. | nih.govphysiology.org |

| Primary Myelofibrosis-derived Endothelial Colony Forming Cells | Fura-2, mag-Fura-2 | OAG depletes endoplasmic reticulum Ca²⁺ stores and recruits the PLC/InsP₃ signaling pathway. | researchgate.net |

| HEK293 cells expressing TRPC3/6/7 | Fura-2 | OAG stimulates rapid Ca²⁺ entry, which can be inhibited by specific channel blockers. | google.com |

| Rat Cortical Astrocytes | Not specified | OAG evokes asynchronous oscillatory Ca²⁺ responses that are dependent on extracellular Ca²⁺. | jneurosci.org |

| Flexor Digitorum Brevis Muscle Fibers | Not specified | OAG induces an elevation of intracellular Ca²⁺, which is greater in fibers with a specific RYR1 mutation. | researchgate.net |

Patch-clamp is a powerful electrophysiological technique that allows for the measurement of ion flow through single or populations of ion channels in a cell's membrane. metrionbiosciences.comthe-scientist.com

Principles and Application: A glass micropipette with a very small opening is sealed onto the surface of a cell, electrically isolating a "patch" of the membrane. This setup allows for the precise control of the membrane voltage and the recording of the minute electrical currents that flow as channels open and close. the-scientist.com The whole-cell configuration, where the cell membrane within the pipette is ruptured, is often used to measure the total current from all channels on the cell surface. nih.gov

Findings with OAG: Whole-cell patch-clamp studies in GH3 pituitary cells showed that OAG reversibly inhibits both T-type and L-type Ca²⁺ currents, demonstrating a direct modulatory role of PKC on these channels. nih.govphysiology.org In astrocytes, patch-clamp experiments confirmed that neurotoxicants like MPP+ block OAG-induced TRPC3 currents. plos.org This technique has also been essential in characterizing heteromeric TRPC channels expressed in HEK293 cells, showing that OAG application can inactivate TRPC1α/5 channel currents, suggesting a feedback mechanism mediated by PKC. researchgate.net

The table below details results from patch-clamp electrophysiology studies involving OAG.

Interactive Table: Modulation of Ion Channel Currents by OAG Measured with Patch-Clamp| Cell Type / Expressed Channel | Configuration | Key Finding | Reference(s) |

|---|---|---|---|

| GH3 Pituitary Cells | Whole-cell | OAG reversibly reduced both T-type and L-type Ca²⁺ currents by 50-60%. | nih.govphysiology.org |

| Primary Astrocytes and TRPC3-overexpressing cells | Whole-cell | OAG-induced TRPC3 currents were completely blocked by MPP⁺. | plos.org |

| HEK293 cells expressing TRPC1α/5 | Whole-cell | OAG, as a PKC activator, caused inactivation of the channel current. | researchgate.net |

| HEK293T cells expressing TRPC6 | Cell-attached | OAG-induced channel activation was significantly enhanced in the presence of H₂O₂. | researchgate.net |

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is particularly useful for assessing changes in protein expression levels or post-translational modifications like phosphorylation, which is a common result of PKC activation.

Principles and Application: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane, which is incubated with a primary antibody specific to the target protein. A secondary antibody, which is linked to a detectable enzyme or fluorescent tag, then binds to the primary antibody, allowing for visualization and quantification of the protein of interest.

Findings with OAG: In HL-60 cells, Western blot analysis (though not explicitly named, the described protein phosphorylation analysis is consistent with this method) showed that OAG treatment led to enhanced phosphorylation of 28-kDa and 67-kDa proteins, similar to the effect of TPA, confirming that OAG activates PKC in these cells. nih.gov In studies of astrocytes, Western blotting revealed that treatment with IL-1β, which enhances OAG-induced calcium influx, also correlates with an increased expression of the TRPC6 protein. nih.govphysiology.org

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the localization and expression of specific proteins within tissues and cells. In the context of 1-Oleoyl-2-acetyl-sn-glycerol research, these methods are often employed to observe the downstream effects of Protein Kinase C (PKC) activation, a key target of OAG.

For instance, studies on arrhythmogenic cardiomyopathy (AC) have utilized immunofluorescence to detect the levels of phosphorylated PKC-α (pPKC-α). ahajournals.org In these experiments, cultured myocytes, such as the HL-1 cell line, are treated with OAG to stimulate PKC. ahajournals.org Subsequent immunofluorescent staining with antibodies specific to pPKC-α allows researchers to visualize and quantify the activation of this kinase. This approach has been instrumental in demonstrating reduced pPKC-α levels in cells with silenced Plakophilin-2 (PKP2), a protein implicated in AC, even after stimulation with OAG. ahajournals.org

Similarly, in studies of human alveolar epithelial type II (AT2) cells, immunofluorescence has been used to track the secretion of surfactant protein B (SP-B). springermedizin.de Treatment with OAG, acting as a surfactant secretagogue, triggers the release of SP-B, which can be visualized by a decrease in intracellular fluorescence intensity over time. springermedizin.de This provides a visual and quantifiable measure of the cellular response to OAG-induced signaling.

RT-PCR for Gene Expression Analysis

Reverse transcription-polymerase chain reaction (RT-PCR), particularly real-time quantitative RT-PCR (qRT-PCR), is a fundamental technique for measuring changes in gene expression. In research involving 1-Oleoyl-2-acetyl-sn-glycerol, RT-PCR is used to understand how OAG-induced signaling pathways ultimately affect the transcription of specific genes.

A notable application is in the study of transient receptor potential canonical (TRPC) channels. Researchers have used RT-PCR to detect the mRNA expression of various TRPC isoforms (TRPC1-6) in different cell types, such as airway smooth muscle cells and brown adipocytes. cas.cznih.gov For example, in brown adipose tissue, RT-PCR analysis confirmed the presence of TRPC6 mRNA, corroborating findings that OAG, a TRPC6 agonist, elicits calcium entry in these cells. cas.cz

Furthermore, in studies of arrhythmogenic cardiomyopathy, qRT-PCR has been employed to analyze the expression of genes involved in the Hippo and canonical Wnt signaling pathways in response to altered PKC signaling, which can be modulated by OAG. ahajournals.org In another context, real-time RT-PCR was used to study the gene expression of surfactant proteins in primary human AT2 cells, where OAG can stimulate their secretion. springermedizin.de

Enzymatic and Mass Spectrometric Methods for Lipid Analysis

The analysis of lipids is crucial for understanding the metabolic fate and signaling roles of compounds like 1-Oleoyl-2-acetyl-sn-glycerol. Enzymatic assays and mass spectrometry are the primary tools for this purpose.

OAG is known to be metabolized into its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol, likely through the action of a diacylglycerol kinase. caymanchem.com Enzymatic assays can be designed to measure the activity of such kinases in the presence of OAG.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of lipids. aocs.orgresearchgate.net In the context of OAG research, LC-MS can be used to analyze the lipid profile of cells before and after treatment with OAG, providing insights into how it influences lipid metabolism. scbt.com Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are also employed to identify and quantify glycerides in various samples. scbt.com Collision-induced dissociation (CID) tandem mass spectrometry can provide detailed structural information, including the position of fatty acyl groups on the glycerol (B35011) backbone. researchgate.net

Luciferase-based Assays for Signaling Pathway Activity

Luciferase-based reporter assays are a common and effective method for quantifying the activity of specific signaling pathways. These assays work by linking the expression of the luciferase enzyme to a promoter that is regulated by a particular transcription factor. The amount of light produced by luciferase activity then serves as a proxy for the activity of the signaling pathway.

In research related to arrhythmogenic cardiomyopathy, a TCF7L2-luciferase reporter assay was used to measure the activity of the canonical Wnt signaling pathway. ahajournals.org This study found that in PKP2-deficient myocytes, TCF7L2 activity was significantly reduced. ahajournals.org While OAG was used in this study to activate PKC, the luciferase assay itself measured the downstream consequences on the Wnt pathway. ahajournals.org

Similarly, TEAD-luciferase reporter assays have been used to assess the activity of the Hippo signaling pathway, another critical pathway in the pathogenesis of AC. ahajournals.org These assays provide a quantitative readout of how cellular changes, which can be initiated by signaling molecules like OAG, translate into altered gene transcription and cellular function.

Animal Models in Disease Research

Animal models are indispensable for studying the physiological and pathological effects of compounds like 1-Oleoyl-2-acetyl-sn-glycerol in a whole-organism context. These models allow researchers to investigate the role of OAG-sensitive pathways in various diseases.

Mouse models have been particularly important in arrhythmogenic cardiomyopathy research. For example, the Nkx2.5-Cre:DspW/F and Myh6:Jup mouse models of AC have been used to show that reduced levels of key intercalated disc proteins are associated with activation of the Hippo signaling pathway and reduced levels of active PKC-α. ahajournals.org While OAG itself may be used in parallel in vitro experiments on cells derived from these animals, the animal models provide the crucial in vivo context for these findings. ahajournals.org

In the study of malignant hyperthermia, a mouse model with a ryanodine (B192298) receptor 1 (RYR1) gene mutation (RYR1-p.G2435R) was used to investigate calcium dyshomeostasis. researchgate.net In muscle fibers isolated from these mice, OAG was shown to provoke a greater elevation of intracellular calcium and sodium concentrations compared to wild-type mice, highlighting the role of OAG-sensitive pathways in the pathology of this disease. researchgate.net

Another example is the use of BALB/c 3T3 cells in a two-stage transformation model to simulate carcinogenesis in vivo. In this model, repeated application of OAG after an initial treatment with a carcinogen was found to enhance cell transformation, suggesting that diacylglycerols can act as tumor promoters. nih.gov Furthermore, research into renal fibrosis has utilized murine models to demonstrate the role of the TRPC6 channel, which can be activated by OAG, in this disease process. nih.gov

Pathophysiological Implications of 1 Oleoyl 2 Acetyl Sn Glycerol Signaling

Role in Inflammatory Diseases

Ulcerative Colitis and Intestinal Barrier Function

Ulcerative colitis (UC) is a form of inflammatory bowel disease (IBD) characterized by chronic inflammation of the colon and rectum. nih.gov A defining feature of IBD is a compromised intestinal epithelial barrier, which normally protects against the vast number of microorganisms in the gut lumen. nih.gov This barrier is a complex structure maintained by a balance of cell proliferation, apoptosis, and the integrity of tight junctions between epithelial cells. nih.gov Defects in this barrier allow bacteria to contact the epithelium and mucosal immune system more directly, triggering excessive immune responses that lead to chronic inflammation. nih.gov

The signaling molecule 1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger that activates Protein Kinase C (PKC). caymanchem.commedchemexpress.com The PKC signaling pathway is known to be a significant regulator of cell growth, differentiation, and apoptosis in intestinal epithelial cells. Colonic epithelial cells are naturally exposed to endogenous activators of PKC. While direct studies linking OAG to ulcerative colitis are limited, its role as a potent PKC activator suggests a potential for involvement in modulating intestinal barrier function. The regulation of epithelial homeostasis, including cell turnover and junctional integrity, is critical in preventing the pathological changes seen in UC, and PKC signaling is a key component of these processes. nih.gov

Osteoarthritis and Chondrocyte Pyroptosis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes to the subchondral bone. nih.gov Recent research has identified pyroptosis, a form of pro-inflammatory programmed cell death, as a significant contributor to the pathogenesis of OA. nih.govdovepress.com This process is particularly relevant in chondrocytes, the primary cells within cartilage. dovepress.com

Pyroptosis in chondrocytes is often triggered by the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the activation of Caspase-1. nih.gov Activated Caspase-1 cleaves Gasdermin-D (GSDMD), whose N-terminal fragment forms pores in the cell membrane. nih.gov This pore formation leads to cell lysis and the release of potent pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govdovepress.com These cytokines perpetuate the inflammatory response and promote the degradation of the cartilage extracellular matrix, driving the progression of OA. dovepress.com While the direct role of 1-Oleoyl-2-acetyl-sn-glycerol in chondrocyte pyroptosis has not been extensively studied, the involvement of other lipid molecules in this pathway has been noted. For instance, oxidized 1-Palmitoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (oxPAPC) has been shown to inhibit GSDMD-mediated pyroptosis. nih.gov This suggests that lipid signaling molecules can modulate the pyroptotic pathway, indicating a potential area for future investigation regarding OAG's specific effects in the context of osteoarthritis.

Metabolic Disorders (e.g., Obesity, Diabetes)

The signaling pathways involving diacylglycerols (DAGs) like OAG are implicated in various metabolic processes, and their dysregulation is linked to disorders such as obesity and diabetes. medchemexpress.comresearchgate.net Research into enzymes like diacylglycerol O-acyltransferase 1 (DGAT1), which synthesizes triglycerides from DAG, highlights the therapeutic potential of targeting this pathway for obesity and diabetes. medchemexpress.com

A specific role for OAG signaling has been identified in the context of diabetes-related complications. ahajournals.org Platelets from individuals with type 2 diabetes mellitus show increased aggregation and contribute to the development of micro- and macroangiopathy. ahajournals.org A key finding is that high glucose levels, characteristic of hyperglycemia in diabetes, increase the expression of Transient Receptor Potential Canonical type 6 (TRPC6) channels on the surface of human platelets. ahajournals.org These TRPC6 channels are non-selective cation channels that can be activated by OAG, leading to an influx of calcium. ahajournals.org This elevated calcium influx is a critical step in platelet activation, which can lead to thrombosis. ahajournals.org Therefore, in diabetic conditions, the enhanced expression of OAG-sensitive TRPC6 channels may contribute to a pro-thrombotic state. ahajournals.org

Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

Neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of neurons in specific brain regions. iarc.fr Shared pathological mechanisms in these diseases include protein aggregation, oxidative stress, and mitochondrial dysfunction. nih.gov The Protein Kinase C (PKC) signaling pathway, which is activated by 1-Oleoyl-2-acetyl-sn-glycerol, has been implicated in the molecular processes underlying these conditions. researcher.liferesearcher.life

Specifically, the activation of certain PKC isoforms is linked to the cellular stress responses observed in neurodegenerative diseases. researcher.life In laboratory models, OAG has been shown to prevent necrotic cell death in fibroblasts by inhibiting the formation of the mitochondrial permeability transition pore (MPTP), a key event in some forms of cell death. acs.org This suggests that OAG-mediated signaling could play a role in cellular survival pathways relevant to the neuronal loss seen in conditions like Parkinson's and Alzheimer's disease. researcher.lifeacs.org

Cardiovascular Diseases and Platelet Function in Diabetes

The function of platelets is integral to hemostasis but also contributes to the pathogenesis of cardiovascular diseases, particularly in the context of diabetes. ahajournals.org 1-Oleoyl-2-acetyl-sn-glycerol is a known stimulator of platelet aggregation and secretion. clinisciences.comsigmaaldrich.com Its mechanism involves the activation of PKC, which in turn leads to the phosphorylation of a 40 kDa protein and subsequent platelet activation. caymanchem.com

Research has specifically highlighted the impact of high glucose levels on platelet sensitivity to OAG. ahajournals.org In an experimental setting, platelets incubated with high concentrations of glucose showed a significantly enhanced calcium influx in response to stimulation with OAG compared to platelets in a normal glucose environment. ahajournals.org This effect is attributed to an increased expression of the OAG-sensitive TRPC6 channel on the platelet surface, a process mediated by the phosphatidylinositol 3-kinase pathway. ahajournals.org This heightened sensitivity of platelets to OAG under hyperglycemic conditions provides a molecular link between diabetes and an increased risk of thrombotic cardiovascular events. ahajournals.org

| Condition | Mechanism | Effect on Platelets | Pathophysiological Implication |

|---|---|---|---|

| Normal Glucose | Basal expression of TRPC6 channels. OAG causes moderate calcium influx upon activation. | Normal platelet activation response. | Maintained hemostasis. |

| High Glucose (Hyperglycemia) | Increased surface expression of TRPC6 channels via a PI3K-dependent pathway. ahajournals.org | Enhanced calcium influx in response to OAG stimulation. ahajournals.org | Increased platelet reactivity and potential for thrombosis, contributing to cardiovascular complications in diabetes. ahajournals.org |

Tumor Promotion and Cancer Research

1-Oleoyl-2-acetyl-sn-glycerol, as a functional analog of the endogenous PKC activator diacylglycerol, has been a subject of significant interest in cancer research for its role in tumor promotion. nih.gov Tumor promoters are substances that are not carcinogenic on their own but enhance the effect of carcinogens. OAG has been shown to mimic the effects of tumor-promoting phorbol (B1677699) esters in several cellular systems. nih.gov

In a two-stage cell transformation model using BALB/c 3T3 cells, repeated application of OAG following treatment with a carcinogen significantly enhanced the formation of transformed cell foci. nih.gov A key mechanism associated with this tumor-promoting activity is the inhibition of junctional intercellular communication, which OAG was found to induce continuously in these cells. nih.gov